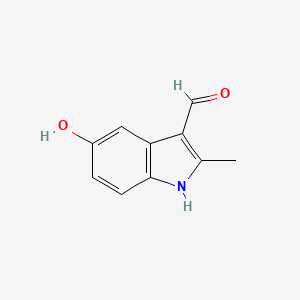

5-羟基-2-甲基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole carbaldehyde, which is a significant scaffold in medicinal chemistry due to its presence in various natural products and pharmaceuticals. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar indole carbaldehyde derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of indole carbaldehyde derivatives typically involves condensation reactions. For instance, the paper describes the synthesis of a brominated indole carbaldehyde derivative through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions, yielding a good product yield . This suggests that similar conditions could potentially be used for synthesizing 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using X-ray single crystal diffraction, as seen in the study of a brominated indole derivative . The study also utilized Hirshfeld surface analysis to reveal short intermolecular interactions and evaluated atom-to-atom interaction percentages. These techniques could be applied to 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde to gain insights into its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

Indole carbaldehydes can undergo various chemical reactions. For example, photocycloaddition of enamine-carbaldehydes with alkenes can yield substituted tetrahydropyridines, and subsequent dehydration can produce dihydropyridines . This indicates that 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde may also participate in similar cycloaddition reactions, potentially leading to novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehydes can be characterized using spectroscopic and thermal tools. The brominated indole derivative mentioned earlier demonstrated good thermal stability up to 215°C . Additionally, the molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which is crucial for understanding the reactivity of the compound . These methods can be employed to determine the properties of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, including its stability, reactivity, and electronic characteristics.

科学研究应用

吲哚衍生物的合成

该化合物用于合成各种吲哚衍生物,这些衍生物是许多生物活性化合物中常见的结构单元。 这些衍生物在治疗癌细胞、微生物和各种疾病方面具有应用 .

5-脂氧合酶抑制剂

它作为合成 2-苯硫甲基-吲哚衍生物的活性化合物,这些衍生物是 5-脂氧合酶 (5-LO) 的抑制剂,5-LO 是一种参与炎症反应的酶 .

生物活性结构的前体

5-羟基-2-甲基-1H-吲哚-3-甲醛: 是通过多组分反应 (MCR) 生成生物活性结构的关键前体,为合成复杂分子提供了途径 .

模拟肽结构

吲哚衍生物具有模拟肽结构的独特性质,使它们能够可逆地与酶结合,并表现出显著的生理和药理活性 .

植物中的生物合成途径

作用机制

未来方向

The field of 1H-indole-3-carbaldehyde derivatives, including 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field .

属性

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIOENIXSKBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649294 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412021-98-8 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)

amino]acetic acid](/img/structure/B1326691.png)

![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)

![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)